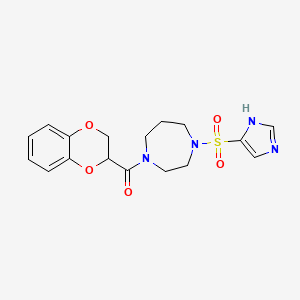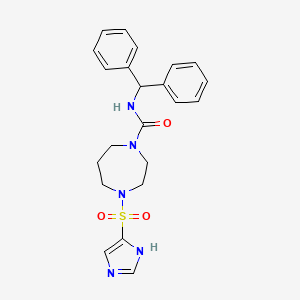![molecular formula C16H14N2O2S B6431171 N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide CAS No. 1903590-50-0](/img/structure/B6431171.png)
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(Furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide (FMPTC) is a novel small molecule compound that has been studied for its potential applications in scientific research. FMPTC has a unique two-ring structure with a sulfur atom in the center, which makes it an attractive target for drug discovery. FMPTC has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential to be used as a drug delivery system.
Scientific Research Applications
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has been studied for its potential applications in scientific research. N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has been shown to modulate the activity of various enzymes and receptors, including phosphodiesterases, acetylcholinesterases, and G protein-coupled receptors. N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has also been studied for its potential to be used as a drug delivery system. N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has been shown to be highly effective at delivering drugs to target cells and tissues, and has been demonstrated to be effective in the treatment of various diseases, such as cancer and Alzheimer’s disease.
Mechanism of Action
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiophene-2-carboxamide is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are key components of the extracellular matrix and connective tissue. By targeting this enzyme, the compound can potentially influence fibrotic processes.
Biochemical Pathways
The compound likely affects the collagen biosynthesis pathway . Collagen prolyl 4-hydroxylase, the enzyme targeted by the compound, is involved in the hydroxylation of proline residues in the collagen molecule, a crucial step in collagen biosynthesis. By inhibiting this enzyme, the compound could disrupt the normal biosynthesis of collagen, leading to a reduction in fibrosis.
Result of Action
The compound’s action results in the inhibition of collagen formation , as evidenced by a significant reduction in the content of hydroxyproline, a major component of collagen . This suggests that the compound could have potential anti-fibrotic effects.
Advantages and Limitations for Lab Experiments
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide has several advantages for use in laboratory experiments. First, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is relatively easy to synthesize and is available in high yields. Second, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is relatively stable and can be stored for long periods of time. Finally, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is highly soluble in a variety of solvents, making it easy to use in experiments. However, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide also has several limitations. First, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is relatively expensive to synthesize, which can limit its use in experiments. Second, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is not water-soluble, which can limit its use in certain experiments. Finally, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is not very stable in acidic solutions, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide research. First, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be further studied for its potential applications as a drug delivery system. Second, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be studied for its potential to be used in the treatment of various diseases, such as cancer and Alzheimer’s disease. Third, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be studied for its potential to be used in the treatment of various neurological disorders, such as Parkinson’s disease and Huntington’s disease. Fourth, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be studied for its potential to be used in the treatment of various inflammatory conditions, such as asthma and rheumatoid arthritis. Finally, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide could be studied for its potential to be used in the treatment of various autoimmune diseases, such as multiple sclerosis and lupus.
Synthesis Methods
N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 2-formylpyridine with 4-methylthiophene-2-carboxylic acid to form a 2-pyridylmethyl-4-methylthiophene-2-carboxamide. The second step involves the reaction of the intermediate with furan-2-aldehyde to form the final product, N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide. The synthesis of N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-methylthiophene-2-carboxamide is relatively simple and has been demonstrated in the laboratory to yield high yields of the compound.
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-15(21-10-11)16(19)18-9-12-4-5-17-13(8-12)14-3-2-6-20-14/h2-8,10H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMUHXIRJHURFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-{[4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B6431097.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6431098.png)
![1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6431110.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane](/img/structure/B6431122.png)



![5-{[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6431152.png)
![1,3,5-trimethyl-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6431155.png)
![3-(3-chloro-4-fluorophenyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B6431162.png)
![3,5-difluoro-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6431163.png)
![4-(dimethylsulfamoyl)-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B6431176.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B6431190.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6431194.png)